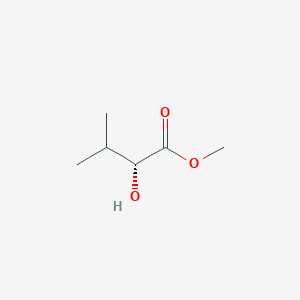

(R)-Methyl 2-hydroxy-3-methylbutanoate

Description

The exact mass of the compound (R)-Methyl 2-hydroxy-3-methylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-Methyl 2-hydroxy-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 2-hydroxy-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGBMDFJWFIEDF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447103 | |

| Record name | (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90244-32-9 | |

| Record name | (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Methyl 2-hydroxy-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-methylbutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2-hydroxy-3-methylbutanoate, a chiral α-hydroxy ester, is a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its stereodefined center and versatile functional groups make it an attractive starting material for the enantioselective synthesis of complex molecules with significant biological activity. This guide provides a comprehensive overview of the chemical and physical properties of (R)-Methyl 2-hydroxy-3-methylbutanoate, detailed methodologies for its synthesis and analysis, and an exploration of its current and potential applications in drug development.

Physicochemical Properties

(R)-Methyl 2-hydroxy-3-methylbutanoate is a colorless liquid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol [1][2]. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-Methyl 2-hydroxy-3-methylbutanoate

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-hydroxy-3-methylbutanoate | [1] |

| CAS Number | 90244-32-9 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 165.6 °C at 760 mmHg | [3] |

| Density | 1.021 g/cm³ | [3] |

| Refractive Index | 1.425 | [3] |

| Solubility | Soluble in common organic solvents. | |

| Optical Rotation | Specific rotation value is dependent on the enantiomeric purity. |

Synthesis of (R)-Methyl 2-hydroxy-3-methylbutanoate

The enantioselective synthesis of α-hydroxy esters is a critical challenge in organic chemistry. For (R)-Methyl 2-hydroxy-3-methylbutanoate, a highly effective and scalable approach is the asymmetric hydrogenation of the corresponding α-keto ester, methyl 2-oxo-3-methylbutanoate. This method is favored in industrial settings due to its high efficiency, excellent enantioselectivity, and the use of catalytic amounts of chiral ligands.

Recommended Synthetic Approach: Asymmetric Hydrogenation

The underlying principle of this method is the use of a chiral transition metal catalyst, typically based on ruthenium or rhodium, to stereoselectively deliver hydrogen to the prochiral ketone. The choice of the chiral ligand is paramount in achieving high enantiomeric excess (ee). Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have proven to be highly effective in such transformations[4][5].

Caption: Workflow for the asymmetric hydrogenation of methyl 2-oxo-3-methylbutanoate.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-oxo-3-methylbutanoate

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of β-keto esters, adapted for the synthesis of the target α-hydroxy ester[4][5].

Materials:

-

Methyl 2-oxo-3-methylbutanoate

-

[RuCl₂(benzene)]₂

-

(R)-BINAP

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred under an inert atmosphere at a specified temperature until a homogeneous catalyst solution is formed.

-

Hydrogenation: The substrate, methyl 2-oxo-3-methylbutanoate (1 equivalent), is dissolved in anhydrous, degassed methanol and transferred to a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave via cannula.

-

The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (typically 50-100 atm).

-

The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for a specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure (R)-Methyl 2-hydroxy-3-methylbutanoate.

-

Chiral Analysis: The enantiomeric excess of the final product is determined by chiral HPLC or GC analysis.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of (R)-Methyl 2-hydroxy-3-methylbutanoate is crucial for its application in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose or amylose, are often effective for resolving chiral α-hydroxy acids and their esters[6][7][8].

Sources

- 1. (R)-Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 10887945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-3-methylbutanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Butyric acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-methylbutanoate

CAS Number: 90244-32-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its stereochemically defined structure, featuring a hydroxyl group and a methyl ester on adjacent carbons, makes it a versatile synthon for the introduction of specific stereochemistry in complex target molecules. The precise control of stereoisomerism is a critical determinant of a drug's efficacy and safety, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive technical overview of (R)-Methyl 2-hydroxy-3-methylbutanoate, including its chemical and physical properties, state-of-the-art synthetic and analytical methodologies, and its strategic application in drug discovery and development. The causality behind synthetic choices and the validation inherent in the described protocols are emphasized to provide field-proven insights for the practicing scientist.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The Chemical Abstracts Service (CAS) has assigned the number 90244-32-9 to the (R)-enantiomer of Methyl 2-hydroxy-3-methylbutanoate.[3]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| CAS Number | 90244-32-9 | [3] |

| Molecular Formula | C₆H₁₂O₃ | [3] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | methyl (2R)-2-hydroxy-3-methylbutanoate | [3] |

| Synonyms | Methyl (R)-α-hydroxyisovalerate, (R)-Methyl 2-hydroxy-3-methyl butanoate | [3] |

| Appearance | Colorless to off-white liquid | |

| Boiling Point | 165.6 °C at 760 mmHg | |

| Density | 1.021 g/cm³ | |

| SMILES | CC(C)OC)O | [3] |

| InChIKey | YSGBMDFJWFIEDF-RXMQYKEDSA-N | [3] |

The Critical Role of Chirality in Drug Development

The significance of (R)-Methyl 2-hydroxy-3-methylbutanoate lies in its chirality. In a biological system, which is itself chiral (composed of L-amino acids, D-sugars, etc.), the two enantiomers of a chiral drug can interact differently with receptors, enzymes, and other biological targets. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[1] A stark example of this is the drug Penicillamine, where the (S)-enantiomer possesses antiarthritic activity, while the (R)-enantiomer is highly toxic.[1] Therefore, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development, aiming to create safer and more effective medicines. Chiral building blocks, or synthons, like (R)-Methyl 2-hydroxy-3-methylbutanoate are the foundational components used to construct these enantiomerically pure active pharmaceutical ingredients (APIs).

Synthesis of Enantiomerically Pure (R)-Methyl 2-hydroxy-3-methylbutanoate

The synthesis of a single enantiomer of a chiral molecule requires a strategy that can differentiate between the two possible mirror-image forms. The most common and industrially viable methods are asymmetric synthesis, where the desired enantiomer is created directly from an achiral precursor, and chiral resolution, where a racemic mixture of both enantiomers is separated.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones or alkenes. The key to this process is the use of a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium) coordinated to a chiral ligand. This catalyst creates a chiral environment, forcing the hydrogenation reaction to proceed preferentially on one face of the substrate, leading to a high excess of one enantiomer in the product.

The synthesis of (R)-Methyl 2-hydroxy-3-methylbutanoate can be achieved through the asymmetric hydrogenation of its corresponding α-keto ester, methyl 3-methyl-2-oxobutanoate.

Caption: Asymmetric hydrogenation of a prochiral keto ester.

Rationale for Method Selection: This method is highly efficient and atom-economical, often providing high yields and excellent enantiomeric excess (>98% ee). The choice of a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) type catalyst is based on its well-established success in the hydrogenation of a wide range of functionalized ketones.[4] The specific stereochemistry of the BINAP ligand (i.e., (R)-BINAP or (S)-BINAP) dictates the stereochemistry of the final product.

Illustrative Experimental Protocol (Adapted for (R)-Methyl 2-hydroxy-3-methylbutanoate): This protocol is adapted from established procedures for the asymmetric hydrogenation of similar α-keto esters and serves as a representative methodology.[4][5]

-

Catalyst Preparation: In an inert atmosphere glovebox, a pressure-rated reaction vessel is charged with a Ruthenium-based chiral catalyst, such as [RuCl((R)-BINAP)(p-cymene)]Cl (0.01 mol%).

-

Substrate Addition: Methyl 3-methyl-2-oxobutanoate (1 equivalent) is dissolved in an appropriate solvent (e.g., anhydrous methanol) and added to the reaction vessel.

-

Reaction Execution: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The system is purged with hydrogen several times before being pressurized to a specified pressure (e.g., 10-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).

-

Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (R)-Methyl 2-hydroxy-3-methylbutanoate.

-

Analysis: The yield is determined gravimetrically, and the enantiomeric excess is quantified using chiral High-Performance Liquid Chromatography (HPLC).

Biocatalytic Synthesis via Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly ketoreductases (KREDs), can catalyze the reduction of ketones to alcohols with exceptional levels of stereoselectivity, often operating under mild conditions (room temperature, neutral pH) in aqueous media.

The mechanism involves the enzyme's chiral active site binding the prochiral ketone in a specific orientation. A hydride is then delivered from a cofactor, typically NADPH (nicotinamide adenine dinucleotide phosphate), to one face of the carbonyl group, yielding a single enantiomer of the alcohol.

Caption: Enzymatic reduction with cofactor regeneration.

Rationale for Method Selection: Enzymatic reductions are renowned for their near-perfect enantioselectivity (>99% ee) and their operation under environmentally benign conditions.[6][7] A critical aspect of this process is cofactor regeneration. Since NADPH is expensive, it is used in catalytic amounts and continuously regenerated from its oxidized form (NADP⁺) by a secondary enzyme (e.g., glucose dehydrogenase or an alcohol dehydrogenase) and a cheap sacrificial co-substrate (e.g., glucose or isopropanol).[6]

Illustrative Experimental Protocol (Adapted for (R)-Methyl 2-hydroxy-3-methylbutanoate): This protocol is based on established procedures for the ketoreductase-catalyzed synthesis of chiral hydroxy esters.[8][9]

-

Biocatalyst Preparation: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. The ketoreductase enzyme (as a lyophilized powder or whole-cell preparation), the cofactor regeneration enzyme (e.g., glucose dehydrogenase), and the cofactor (NADP⁺) are added.

-

Reaction Initiation: The co-substrate (glucose) is added and dissolved. The reaction is initiated by the addition of the substrate, methyl 3-methyl-2-oxobutanoate.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C). The pH is maintained at a constant level (e.g., 7.0) by the controlled addition of a base (e.g., NaOH), as the conversion of glucose to gluconic acid by glucose dehydrogenase will lower the pH.

-

Monitoring and Work-up: The reaction is monitored by HPLC or GC. Once the substrate is consumed, the reaction is stopped, and the enzyme is removed by centrifugation or filtration.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography if necessary.

-

Analysis: The yield and enantiomeric excess are determined by GC and chiral HPLC, respectively.

Analytical Methodologies: Ensuring Enantiomeric Purity

Verifying the enantiomeric purity of the final product is a critical step in quality control. The most reliable and widely used technique for this is chiral High-Performance Liquid Chromatography (HPLC).

Principle of Chiral HPLC: Chiral HPLC utilizes a stationary phase that is itself chiral. As the racemic or enantiomerically enriched mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times. Consequently, the two enantiomers are separated and can be individually quantified. Polysaccharide-based chiral stationary phases are particularly effective for separating α-hydroxy acids and their esters.

Illustrative Chiral HPLC Protocol (Adapted for Methyl 2-hydroxy-3-methylbutanoate):

Table 2: Chiral HPLC Parameters

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dilute sample in mobile phase to a concentration of ~1 mg/mL. |

Spectroscopic Characterization

-

¹³C NMR Spectroscopy: Expected signals would include those for the carbonyl carbon of the ester (~175 ppm), the carbon bearing the hydroxyl group (~75 ppm), the methoxy carbon (~52 ppm), the methine carbon of the isopropyl group (~32 ppm), and the two diastereotopic methyl carbons of the isopropyl group (~18-20 ppm).

-

¹H NMR Spectroscopy: Key signals would include a singlet for the methyl ester protons (~3.7 ppm), a doublet for the α-proton (~4.1 ppm), a multiplet for the β-proton of the isopropyl group, and two doublets for the diastereotopic methyl protons of the isopropyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (a broad peak around 3400 cm⁻¹), the C-H stretches (around 2900-3000 cm⁻¹), and a strong C=O stretch for the ester carbonyl group (around 1740 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 132, along with characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or the isopropyl group (-CH(CH₃)₂).[12]

Applications in Drug Development

Chiral α-hydroxy esters are pivotal intermediates in the synthesis of numerous pharmaceuticals. While specific, publicly disclosed examples of drugs synthesized from (R)-Methyl 2-hydroxy-3-methylbutanoate are scarce, its structural motif is highly relevant. It is described as being used in the synthesis of pharmaceuticals, particularly as a chiral building block for APIs requiring high enantiomeric purity, including antibiotics and antiviral agents.

The analogous (S)-enantiomer is a known precursor to (S)-valine derivatives used in the synthesis of the angiotensin II receptor blocker, Valsartan . This highlights the strategic importance of this class of synthons in constructing the side chains of non-proteinogenic amino acids that are often key components of modern drugs. The (R)-configuration of the title compound would allow for the synthesis of D-amino acid analogues or other chiral fragments where this specific stereochemistry is required to achieve the desired biological activity.

Safety and Handling

(R)-Methyl 2-hydroxy-3-methylbutanoate should be handled in accordance with standard laboratory safety procedures. It is classified as a flammable liquid and vapor and causes serious eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Conclusion

(R)-Methyl 2-hydroxy-3-methylbutanoate, identified by CAS number 90244-32-9, is a chiral synthon of significant value to the pharmaceutical and fine chemical industries. Its utility is rooted in the fundamental principles of stereochemistry, where the three-dimensional arrangement of atoms dictates biological function. The methodologies for its synthesis, particularly asymmetric catalytic hydrogenation and enzymatic reduction, represent the forefront of modern organic chemistry, enabling the production of enantiomerically pure compounds with high efficiency and selectivity. While specific applications in marketed drugs remain largely proprietary, the structural and stereochemical features of this molecule ensure its continued relevance as a key building block for the next generation of chiral therapeutics. This guide has provided a detailed framework for understanding, synthesizing, and analyzing this important chemical entity, grounded in the principles of scientific integrity and practical application.

References

-

SpectraBase (2023). Methyl 2-hydroxy-3-methylbutanoate. Wiley-VCH GmbH. [Link]

-

Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Takaya, H. (1994). Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes. Journal of the Chemical Society, Chemical Communications, (10), 1209-1210. [Link]

-

PubChem (2024). Methyl 3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. [Link]

-

Moore, J. C., & Pollard, D. J. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6225-6241. [Link]

-

PubChem (2024). (R)-Methyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database (2024). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]

-

Chen, X., Liu, Z. Q., Huang, J. F., Lin, C. P., & Zheng, Y. G. (2014). Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Chemical Communications, 50(79), 11772-11775. [Link]

-

Asymmetric Hydrogenation Review. (2015). Asymmetric Hydrogenation. [Link]

-

Wikipedia (2024). Chiral drugs. [Link]

-

de la Mora, E., & Franz, A. K. (2018). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. ACS omega, 3(9), 11949–11955. [Link]

-

NIST (2021). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. National Institute of Standards and Technology. [Link]

-

NIST (2021). Butyric acid, 2-hydroxy-3-methyl-, methyl ester. National Institute of Standards and Technology. [Link]

-

Pollard, D. J., & Woodley, J. M. (2014). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 50(79), 11772-11775. [Link]

-

Baader, E., Bartmann, W., Beck, G., Bergmann, A., Fehlhaber, H. W., Jendralla, H., Kesseler, K., Wess, G., Chen, L. J., & De, B. (2010). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 110(3), 1704-1738. [Link]

-

LabMed Discovery (2023). Chiral drugs. [Link]

-

ResearchGate (2018). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. [Link]

-

NIST (2021). methyl 3-hydroxy-2-methylbutanoate. National Institute of Standards and Technology. [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

-

SpectraBase (2023). 2-Hydroxy-3-methyl-butyric acid. Wiley-VCH GmbH. [Link]

-

Human Metabolome Database (2024). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). [Link]

-

Ceramella, J., Iacopetta, D., Franchini, A., De Luca, M., Saturnino, C., Andreu, I., Sinicropi, M. S., & Catalano, A. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. [Link]

-

ChiralPedia (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

-

ResearchGate (2018). Development of an Immobilized Ketoreductase for Enzymatic (R)-3,5-bistrifluoromethylphenyl Ethanol Production. [Link]

Sources

- 1. Chiral drugs - Wikipedia [en.wikipedia.org]

- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351) [hmdb.ca]

- 4. Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Butyric acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

An In-Depth Technical Guide to (R)-Methyl 2-hydroxy-3-methylbutanoate: A Chiral Synthon for Complex Molecule Synthesis

This guide provides a comprehensive technical overview of (R)-Methyl 2-hydroxy-3-methylbutanoate, a valuable chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its structural and stereochemical properties, methods for its stereoselective synthesis, detailed analytical characterization, and its application in the synthesis of complex natural products.

Molecular Structure and Physicochemical Properties

(R)-Methyl 2-hydroxy-3-methylbutanoate is a chiral ester possessing a single stereocenter at the C2 position. Its structure combines a methyl ester, a secondary alcohol, and an isopropyl group, making it a versatile intermediate for further chemical modification.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2R)-2-hydroxy-3-methylbutanoate .[1] Its identity is unambiguously confirmed by its CAS Registry Number: 90244-32-9 .

Structural Formula and Stereochemistry

The defining feature of this molecule is the specific three-dimensional arrangement of the substituents around the chiral carbon (C2), designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning CIP Priority:

-

-OH (hydroxyl group): Highest priority (1) as oxygen (atomic number 8) is directly attached.

-

-C(=O)OCH₃ (methyl ester group): Second priority (2). The carbon is bonded to two oxygen atoms (one double, one single bond).

-

-CH(CH₃)₂ (isopropyl group): Third priority (3). The carbon is bonded to one carbon and two hydrogens.

-

-H (hydrogen): Lowest priority (4).

When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the (R) designation.

Diagram 1: Cahn-Ingold-Prelog Priority Assignment

Sources

Stereochemistry of (R)-Methyl 2-hydroxy-3-methylbutanoate

An In-depth Technical Guide to the

Abstract

(R)-Methyl 2-hydroxy-3-methylbutanoate is a chiral α-hydroxy ester of significant interest in the fields of organic synthesis and drug development. Its stereochemically defined structure makes it a valuable building block for the enantioselective synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive examination of the stereochemistry of (R)-Methyl 2-hydroxy-3-methylbutanoate, detailing its structural properties, modern enantioselective synthetic routes, and the analytical methodologies crucial for its stereochemical characterization. The content herein is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this versatile chiral synthon.

Introduction: The Significance of Chirality

In the realm of molecular science, stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dictate its biological activity, a principle of critical importance in drug development where enantiomers of the same compound can exhibit vastly different therapeutic, metabolic, or toxicological profiles.[1][2] (R)-Methyl 2-hydroxy-3-methylbutanoate, an ester of the α-hydroxy acid 2-hydroxy-3-methylbutanoic acid, serves as a prime example of a chiral building block whose stereochemical integrity is essential for its application.[3][4]

This guide offers an in-depth exploration of this molecule, moving from its fundamental stereochemical properties to the sophisticated synthetic and analytical strategies employed by scientists to ensure its enantiomeric purity. The causality behind experimental choices and the validation inherent in robust protocols are emphasized throughout to provide field-proven insights for the target audience.

Molecular Structure and Physicochemical Properties

(R)-Methyl 2-hydroxy-3-methylbutanoate possesses a single stereocenter at the second carbon (C2) atom, which is bonded to a hydroxyl group, a hydrogen atom, an isopropyl group, and a methoxycarbonyl group. This asymmetry gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral C2 carbon are ranked as follows:

-

-OH (highest atomic number)

-

-COOCH₃

-

-CH(CH₃)₂

-

-H (lowest priority)

For the (R)-enantiomer, when viewing the molecule with the lowest priority group (-H) pointing away, the arrangement of the remaining groups from highest to lowest priority (-OH → -COOCH₃ → -CH(CH₃)₂) follows a clockwise direction.

Caption: 2D representation of (R) and (S) enantiomers showing CIP priorities.

Table 1: Physicochemical Properties of (R)-Methyl 2-hydroxy-3-methylbutanoate

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [5] |

| Molecular Weight | 132.16 g/mol | [5][6] |

| IUPAC Name | methyl (2R)-2-hydroxy-3-methylbutanoate | [5] |

| CAS Number | 90244-32-9 | [5] |

| Appearance | Liquid (predicted) | |

| Monoisotopic Mass | 132.078644241 Da | [5] |

Enantioselective Synthesis

The synthesis of α-hydroxy esters with high enantiopurity is a cornerstone of modern organic chemistry.[7] The challenge lies in controlling the stereochemical outcome of the reaction to favor the formation of one enantiomer over the other. Several robust strategies have been developed for this purpose.

Enzymatic Reduction of α-Keto Esters

One of the most efficient and environmentally benign methods for producing enantiomerically pure α-hydroxy esters is the enzymatic reduction of the corresponding α-keto ester precursor. Aldo-keto reductases, for example, catalyze the NADPH-dependent reduction of α-keto esters with high regio- and stereospecificity.

Causality: The enzyme's chiral active site preferentially binds the substrate in a specific orientation, leading to the delivery of a hydride from the cofactor (NADPH) to one face of the carbonyl group, thus generating a single enantiomer of the alcohol product.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is another powerful technique that reduces a prochiral α-keto ester to a chiral α-hydroxy ester using a simple hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture) and a chiral transition metal catalyst.[8] Ruthenium-based catalysts with chiral diamine ligands are commonly employed and afford excellent yields and enantioselectivities.[8][9]

Causality: The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate's carbonyl group, resulting in a highly enantioenriched product.

Caption: Workflow for a typical enantioselective synthesis.

Protocol 1: Generalized Enzymatic Reduction of Methyl 2-oxo-3-methylbutanoate

This protocol is a generalized representation and requires optimization for specific enzymes and conditions.

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).

-

Reaction Mixture Assembly: In a temperature-controlled vessel, combine the buffer, the substrate (Methyl 2-oxo-3-methylbutanoate), and the cofactor (NADPH).

-

Enzyme Addition: Initiate the reaction by adding the purified aldo-keto reductase enzyme. For whole-cell biotransformations, add the cell culture expressing the desired enzyme.

-

Incubation: Maintain the reaction at an optimal temperature (e.g., 30°C) with gentle agitation for a predetermined time (e.g., 12-24 hours).[2] Monitor the reaction progress using HPLC.

-

Extraction: Upon completion, terminate the reaction and extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield pure (R)-Methyl 2-hydroxy-3-methylbutanoate.

-

Characterization: Confirm the structure using NMR and MS and determine the enantiomeric excess (ee) using chiral HPLC analysis.

Analytical Methods for Stereochemical Verification

Verifying the stereochemical identity and purity of (R)-Methyl 2-hydroxy-3-methylbutanoate is a critical step in both its synthesis and application. The primary goal is to quantify the amount of the desired (R)-enantiomer relative to its (S)-counterpart, a value expressed as enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3]

Principle of Separation: The CSP creates a chiral environment within the column. As the racemic mixture passes through, transient diastereomeric complexes form between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in one enantiomer being retained longer than the other, allowing for their separation.[3] Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective for separating α-hydroxy acids and their esters.[1]

Caption: Experimental workflow for chiral HPLC analysis.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol is based on established methods for separating 2-hydroxy-3-methylbutanoic acid and similar compounds and serves as a robust starting point.[1][3]

-

System Preparation:

-

HPLC System: An HPLC system equipped with a UV detector is required.[3]

-

Chiral Column: Install a polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).[1]

-

Mobile Phase: Prepare a mobile phase consisting of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).[1] The TFA is crucial for improving the peak shape of acidic compounds.[1]

-

-

Sample Preparation:

-

Accurately prepare a solution of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.[3]

-

-

Chromatographic Analysis:

-

Data Interpretation:

-

Integrate the areas of the two peaks corresponding to the (R) and (S) enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

-

Table 2: Typical Chiral HPLC Parameters

| Parameter | Condition | Rationale / Reference |

| Column | Polysaccharide-based (e.g., Chiralpak® IA) | Proven effectiveness for hydroxy acids.[1] |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA | Normal-phase conditions are common and TFA improves peak shape.[1] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations.[1][3] |

| Column Temperature | 25°C | Temperature can influence enantioselectivity.[1] |

| Detection | UV at 210 nm | Wavelength for detecting the ester carbonyl group.[1] |

| Injection Volume | 10 µL | A typical volume for analytical HPLC.[3] |

Other Analytical Techniques

-

Gas Chromatography (GC): Chiral GC, often on a cyclodextrin-based column, can also be used. For compounds like hydroxy esters, derivatization may be necessary to improve volatility and achieve separation.[1]

-

Spectroscopy (NMR, MS, IR): Standard spectroscopic techniques are essential for confirming the chemical structure and purity of the compound.[10] However, they cannot distinguish between enantiomers unless a chiral auxiliary or solvent is used to induce a diastereomeric interaction, leading to different spectral properties.

-

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions. While useful for characterizing a pure enantiomer, it is less accurate for determining high enantiomeric excesses compared to chromatography.

Applications in Drug Development and Research

The utility of enantiomerically pure (R)-Methyl 2-hydroxy-3-methylbutanoate lies in its role as a versatile chiral synthon.[4] As a member of the α-hydroxy acid class, it is a key structural unit in numerous natural products and serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, including antitumor compounds and antibiotics.[2][7] The defined stereocenter at C2 allows for the controlled introduction of chirality into a target molecule, which is a fundamental strategy in modern asymmetric synthesis.

Conclusion

The stereochemistry of (R)-Methyl 2-hydroxy-3-methylbutanoate is a critical determinant of its function and application. This guide has provided a detailed overview of its structural characteristics, the sophisticated enantioselective methods for its synthesis, and the rigorous analytical protocols required to verify its stereochemical integrity. A thorough understanding and application of these principles are essential for researchers and scientists who leverage this and similar chiral building blocks to advance the frontiers of drug discovery and chemical synthesis.

References

-

The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. Available from: [Link]

-

A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. National Institutes of Health (NIH). Available from: [Link]

- Enantioselective production of alpha-hydroxy carbonyl compounds. Google Patents.

-

Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. ACS Publications. Available from: [Link]

-

Stereoselective Determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by Chiral High-Performance Liquid Chromatography in Biotransformation. National Institutes of Health (NIH). Available from: [Link]

-

Enantioselective synthesis of: Anti -3-alkenyl-2-amido-3-hydroxy esters: Application to the total synthesis of (+)-alexine. ResearchGate. Available from: [Link]

-

Methyl 2-hydroxy-3-methylbutanoate. SpectraBase. Available from: [Link]

-

(R)-Methyl 2-hydroxy-3-methylbutanoate. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

-

Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses. Available from: [Link]

-

DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 10887945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Synthesis of (R)-Methyl 2-hydroxy-3-methylbutanoate

Introduction

(R)-Methyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active compounds. Its stereocenter at the C2 position is crucial for the desired biological activity of the final products. This technical guide provides an in-depth analysis of the primary synthetic pathways to obtain this enantiomerically pure compound, designed for researchers, scientists, and professionals in drug development. We will explore the nuances of enzymatic catalysis, including kinetic resolution and stereoselective reduction, as well as the precision of asymmetric synthesis. Each section will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these methodologies to guide the selection of the most appropriate synthetic route.

Section 1: Enzymatic Kinetic Resolution of Racemic Methyl 2-hydroxy-3-methylbutanoate

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture. In this approach, an enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Mechanistic Principles of Lipase-Catalyzed Kinetic Resolution

Lipases are serine hydrolases that, in organic media, can catalyze esterification or transesterification reactions. The catalytic cycle involves a "ping-pong bi-bi" mechanism.[1] The enzyme's active site contains a catalytic triad of serine, histidine, and an acid residue (aspartate or glutamate). The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl group of an acyl donor (e.g., an ester or anhydride) to form a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate. This intermediate then reacts with the alcohol (the racemic substrate).

The enantioselectivity arises from the differential fit of the two enantiomers of the alcohol into the enzyme's active site. One enantiomer will have a more favorable orientation for the nucleophilic attack of its hydroxyl group on the acyl-enzyme intermediate, leading to a significantly faster reaction rate for that enantiomer.[2] Consequently, one enantiomer is acylated while the other remains largely as the free alcohol.

Experimental Protocol: Lipase-Catalyzed Acetylation

This protocol describes the kinetic resolution of racemic methyl 2-hydroxy-3-methylbutanoate using an immobilized lipase.

Materials:

-

Racemic methyl 2-hydroxy-3-methylbutanoate

-

Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., hexane or methyl tert-butyl ether)

-

Magnetic stirrer and hotplate

-

Reaction flask

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add racemic methyl 2-hydroxy-3-methylbutanoate (1.0 g, 1 equivalent).

-

Solvent and Enzyme Addition: Add anhydrous hexane (20 mL) and immobilized CAL-B (100 mg, 10% by weight of the substrate).

-

Acyl Donor Addition: Add vinyl acetate (1.5 equivalents).

-

Reaction: Stir the mixture at 30-40 °C and monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (S)-methyl 2-acetoxy-3-methylbutanoate and unreacted (R)-methyl 2-hydroxy-3-methylbutanoate can be separated by silica gel column chromatography.

Visualization of Enzymatic Kinetic Resolution Workflow

Sources

Spectroscopic Data of (R)-Methyl 2-hydroxy-3-methylbutanoate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-Methyl 2-hydroxy-3-methylbutanoate (C₆H₁₂O₃), a valuable building block in organic synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols detailed herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction to (R)-Methyl 2-hydroxy-3-methylbutanoate

(R)-Methyl 2-hydroxy-3-methylbutanoate is a chiral ester derived from the amino acid (R)-valine. Its stereochemistry makes it a significant precursor in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals where enantiomeric purity is critical. Accurate spectroscopic characterization is therefore essential for its identification, purity assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds. For (R)-Methyl 2-hydroxy-3-methylbutanoate, both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for obtaining high-resolution NMR spectra of (R)-Methyl 2-hydroxy-3-methylbutanoate.

Sample Preparation:

-

Accurately weigh 5-25 mg of the neat liquid (R)-Methyl 2-hydroxy-3-methylbutanoate for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely and wipe the exterior clean before insertion into the spectrometer.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[1]

IR Spectral Data and Interpretation

The vapor-phase FT-IR spectrum of Methyl 2-hydroxy-3-methylbutanoate is available on SpectraBase. [2]The following table summarizes the key absorption bands and their assignments.

IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad | O-H stretch (hydroxyl group) |

| 2970-2880 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester carbonyl) |

| ~1200, ~1100 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (hydroxyl) |

Interpretation:

-

O-H Stretch: The broad absorption band around 3500 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.

-

C-H Stretch: The strong absorptions in the 2970-2880 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and isopropyl groups.

-

C=O Stretch: A very strong and sharp peak at approximately 1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group.

-

C-O Stretches: The strong bands around 1200 cm⁻¹ and 1100 cm⁻¹ are characteristic of the C-O stretching vibrations within the ester linkage. The C-O stretch of the secondary alcohol typically appears around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like esters.

Experimental Protocol for EI-MS Data Acquisition

Sample Introduction:

-

The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: Standard 70 eV.

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Mass Spectrum and Fragmentation Analysis

The GC-MS data for Methyl 2-hydroxy-3-methylbutanoate is available on SpectraBase. [2]The molecular weight of the compound is 132.16 g/mol . [1] Key Fragments in the EI Mass Spectrum:

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 101 | [M - OCH₃]⁺ |

| 88 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |

| 73 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Interpretation of Fragmentation Pattern:

-

Molecular Ion ([M]⁺, m/z 132): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z 101): Alpha-cleavage next to the carbonyl group can lead to the loss of the methoxy radical (•OCH₃), resulting in an acylium ion.

-

McLafferty Rearrangement (m/z 88): Although less common for α-hydroxy esters, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen is possible, leading to the elimination of propene and the formation of an ion at m/z 88.

-

Loss of the Ester Group ([M - COOCH₃]⁺, m/z 73): Cleavage of the bond between C-2 and the carbonyl carbon results in the loss of the carbomethoxy group (•COOCH₃).

-

Carbomethoxy Cation ([COOCH₃]⁺, m/z 59): This fragment corresponds to the intact carbomethoxy portion of the molecule.

-

Isopropyl Cation ([CH(CH₃)₂]⁺, m/z 43): Cleavage of the C2-C3 bond can generate the stable secondary isopropyl cation.

Conclusion

The spectroscopic data presented in this guide—NMR, IR, and MS—provide a robust and comprehensive characterization of (R)-Methyl 2-hydroxy-3-methylbutanoate. The detailed protocols and interpretations serve as a valuable resource for researchers in ensuring the identity, purity, and quality of this important chiral building block in their scientific endeavors. The combination of these analytical techniques offers a powerful approach for the unambiguous structural elucidation of complex organic molecules.

References

-

Organic Letters. (n.d.). Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters. ACS Publications. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

Organic Letters. (n.d.). A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters from Ortho Esters. ACS Publications. Retrieved from [Link]

-

ACS Omega. (2023, October 18). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Publications. Retrieved from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

-

Organic Letters. (2013, April 30). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). Retrieved from [Link]

-

NMRShiftDB. (n.d.). NMRShiftDB - PubChem Data Source. NIH. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]

-

PubChem. (n.d.). (R)-Methyl 2-hydroxy-3-methylbutanoate. NIH. Retrieved from [Link]

Sources

A Technical Guide to the Physical Properties of (R)-Methyl 2-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-hydroxy-3-methylbutanoate is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. As a versatile chiral building block, a thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and quality control. This guide provides an in-depth examination of the key physicochemical and spectroscopic properties of (R)-Methyl 2-hydroxy-3-methylbutanoate. It details experimental methodologies for property determination, emphasizing the causal relationships between molecular structure and observable characteristics. This document is intended to serve as a comprehensive technical resource, grounding theoretical knowledge in practical, field-proven insights to support research and development activities.

Introduction: The Significance of a Chiral Ester

(R)-Methyl 2-hydroxy-3-methylbutanoate, an ester derived from the naturally occurring (R)-α-hydroxyisovaleric acid, holds a critical position in stereoselective synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group, combined with a defined stereocenter at the C2 position, makes it a valuable precursor for complex molecules. The biological activity of pharmaceuticals is often dictated by stereochemistry; thus, the enantiopurity of starting materials like this one is non-negotiable. Accurate characterization of its physical properties is the foundation of its reliable application, ensuring identity, purity, and consistency in drug development pipelines.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and physical constants. These values are the primary indicators of a sample's identity and purity.

Table 1: Chemical Identifiers and Physicochemical Properties of (R)-Methyl 2-hydroxy-3-methylbutanoate

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-hydroxy-3-methylbutanoate | [1] |

| CAS Number | 90244-32-9 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₃ | [1][3] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to off-white or pale yellow liquid | [2][4][5] |

| Boiling Point | 165.6°C at 760 mmHg | [3] |

| Density | 1.021 g/cm³ | [3] |

| Optical Rotation [α] | -4.20° (c=0.01 g/mL in Methanol) | [2] |

| Storage Temperature | 2-8°C | [2] |

The presence of a hydroxyl group allows for intermolecular hydrogen bonding, which contributes to its relatively high boiling point and density compared to non-hydroxylated esters of similar molecular weight. Its liquid state at room temperature simplifies handling in a laboratory setting.

Optical Activity: The Signature of Chirality

The most defining physical property of (R)-Methyl 2-hydroxy-3-methylbutanoate is its optical activity. As a chiral molecule, it rotates the plane of plane-polarized light. The specific rotation, [α], is a standardized measure of this rotation and is a critical parameter for confirming the absolute configuration and enantiomeric purity of a sample.[6][7] A negative sign indicates levorotation (counter-clockwise rotation).[6] The magnitude of the rotation is dependent on concentration, path length, temperature, solvent, and the wavelength of light used (typically the sodium D-line, 589 nm).[7][8] Any deviation from the established specific rotation value can indicate the presence of its enantiomeric counterpart, (S)-Methyl 2-hydroxy-3-methylbutanoate, or other impurities.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques provide a detailed fingerprint of the molecular structure, allowing for unambiguous identification and assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (R)-Methyl 2-hydroxy-3-methylbutanoate, the expected signals are:

-

A doublet for the two methyl groups of the isopropyl moiety.

-

A multiplet for the single proton of the isopropyl group.

-

A singlet for the methyl ester protons.

-

A doublet for the proton on the chiral carbon (C2).

-

A broad singlet for the hydroxyl proton, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.[9] The expected spectrum would show six distinct signals corresponding to the methyl ester carbon, the two isopropyl methyl carbons (which may be equivalent or non-equivalent depending on the solvent and temperature), the isopropyl methine carbon, the chiral C2 carbon bearing the hydroxyl group, and the carbonyl carbon of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-Methyl 2-hydroxy-3-methylbutanoate will be characterized by:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp absorption band around 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group.

-

Absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10] For (R)-Methyl 2-hydroxy-3-methylbutanoate, Electron Ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 132. Key fragments would arise from the cleavage of the C-C bonds, such as the loss of the isopropyl group.[11]

Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on the robustness of the experimental methods used for its determination.[8]

Protocol for Determining Specific Rotation

Objective: To measure the specific rotation [α] of a sample of (R)-Methyl 2-hydroxy-3-methylbutanoate to confirm its enantiomeric identity.

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.[8] The specific rotation is calculated from the observed rotation, correcting for concentration and path length.[6]

Methodology:

-

Instrument Preparation: Turn on the polarimeter's sodium lamp and allow it to warm up for at least 15-20 minutes for a stable light output.

-

Zeroing the Instrument: Fill a clean 1 dm (10 cm) polarimeter cell with the solvent to be used (e.g., methanol). Place the cell in the polarimeter and take a reading. This is the blank or zero reading.

-

Sample Preparation: Accurately weigh approximately 25 mg of (R)-Methyl 2-hydroxy-3-methylbutanoate and dissolve it in a 25 mL volumetric flask with methanol. This creates a concentration of roughly 0.001 g/mL. The exact concentration must be calculated.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution before carefully filling it, ensuring no air bubbles are present in the light path.[12] Place the sample cell in the polarimeter and record the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l)

-

Where α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

Causality: The choice of methanol as a solvent is crucial as it must dissolve the compound without reacting with it and should be transparent to the light source. The precise measurement of concentration is the most critical variable affecting the accuracy of the final calculated value.[6]

Diagram: Workflow for Polarimetry

Caption: Workflow for determining specific optical rotation.

Protocol for Enantiomeric Purity Assessment by Chiral GC

Objective: To determine the enantiomeric excess (e.e.) of a sample of (R)-Methyl 2-hydroxy-3-methylbutanoate.

Principle: Gas chromatography (GC) using a chiral stationary phase (CSP) can separate enantiomers.[13] The enantiomers interact differently with the chiral environment of the column, leading to different retention times. The relative area of the peaks for the (R) and (S) enantiomers can be used to calculate the enantiomeric excess.

Methodology:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate). Derivatization (e.g., silylation of the hydroxyl group) may be necessary to improve volatility and peak shape, although direct analysis is often possible.[11]

-

Instrument Setup:

-

Column: Install a chiral GC column (e.g., a cyclodextrin-based column).[14]

-

Injector: Set to an appropriate temperature (e.g., 250°C).

-

Oven Program: Start at a low temperature (e.g., 60°C) and ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 200°C).[14]

-

Detector: Use a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Data Interpretation: Identify the peaks corresponding to the (R) and (S) enantiomers (this may require running a standard of the racemate). Integrate the area under each peak.

-

Calculation: Enantiomeric Excess (% e.e.) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Causality: The choice of the chiral stationary phase is the most critical factor for achieving separation.[14] Different cyclodextrin derivatives offer different selectivities for various classes of compounds. The temperature program is optimized to achieve baseline resolution of the enantiomeric peaks in a reasonable analysis time.

Diagram: Logic for QC via Chiral Chromatography

Caption: Quality control workflow for enantiomeric excess determination.

Conclusion

The physical properties of (R)-Methyl 2-hydroxy-3-methylbutanoate are a direct reflection of its molecular structure. Its chirality, defined by its specific optical rotation, is its most critical attribute for applications in asymmetric synthesis. Spectroscopic data provides an essential fingerprint for identity confirmation, while chromatographic methods are indispensable for quantifying its enantiomeric purity. The protocols and principles outlined in this guide provide a robust framework for researchers and developers to ensure the quality and consistency of this vital chiral building block, thereby upholding the integrity of the complex molecules derived from it.

References

- Science Learning Center. (n.d.). Determination of Specific Rotation.

- BenchChem. (2025). Application Note: GC-MS Analysis of (S)

- Chemistry Steps. (n.d.). Specific Rotation.

- digicollections.net. (n.d.). 1.

- SpectraBase. (n.d.).

- BenchChem. (2025). Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid. BenchChem.

- Guidechem. (n.d.).

- Scribd. (n.d.).

- BRCM College of Engineering & Technology. (n.d.). To find the specific rotation of sugar solution by using a polarimeter.

- National Center for Biotechnology Information. (2025).

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10887945, (R)

- The Good Scents Company. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351).

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). (R)

- Guidechem. (n.d.).

- Plant Metabolic Network. (n.d.). (R)

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).

- MedChemExpress. (n.d.). (R)

- National Center for Biotechnology Information. (2025).

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Butyric acid, 2-hydroxy-3-methyl-, methyl ester. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 2-Hydroxy-3-methyl-butyric acid. Wiley.

- National Center for Biotechnology Information. (2024).

- National Institute of Standards and Technology. (n.d.).

- Sigma-Aldrich. (n.d.).

- The Good Scents Company. (n.d.).

- CymitQuimica. (n.d.). CAS 73349-08-3: Methyl (2S)

- National Center for Biotechnology Information. (2025).

- BenchChem. (2025). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. BenchChem.

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11194352, (S)

- National Center for Biotechnology Information. (2025).

- Chemsrc. (n.d.). (R)

- Stenutz. (n.d.).

Sources

- 1. (R)-Methyl 2-hydroxy-3-methylbutanoate | C6H12O3 | CID 10887945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Methyl 2-hydroxy-3-methylbutanoate | 90244-32-9 [amp.chemicalbook.com]

- 3. (R)-Methyl 2-hydroxy-3-methylbutanoate | CAS#:90244-32-9 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. digicollections.net [digicollections.net]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Butyric acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

- 13. gcms.cz [gcms.cz]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-methylbutanoate: A Chiral Building Block in Modern Synthesis

Abstract

(R)-Methyl 2-hydroxy-3-methylbutanoate, a prominent chiral α-hydroxy ester, serves as a critical building block in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, stereospecific synthesis, and analytical characterization. We will explore the causality behind various synthetic strategies, including asymmetric hydrogenation and enzymatic resolutions, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols detailed herein are designed as self-validating systems, ensuring reproducibility and scientific integrity. All mechanistic claims and procedural standards are rigorously supported by authoritative sources.

Introduction: The Significance of (R)-Methyl 2-hydroxy-3-methylbutanoate

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. (R)-Methyl 2-hydroxy-3-methylbutanoate is a valuable chiral synthon, prized for its versatile functionality that allows for a variety of chemical transformations. Its α-hydroxy ester moiety is a common feature in many biologically active natural products and synthetic drugs. The ability to introduce this specific stereocenter with high fidelity is paramount in modern organic synthesis. This guide will serve as a technical resource for harnessing the full potential of this important chiral building block.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is ensured by the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the compound is methyl (2R)-2-hydroxy-3-methylbutanoate .[1] This name precisely describes its molecular structure:

-

butanoate : A four-carbon ester.

-

methyl : The ester is a methyl ester.

-

2-hydroxy : A hydroxyl group is located on the second carbon of the butanoate chain.

-

3-methyl : A methyl group is attached to the third carbon.

-

(2R) : The stereochemical configuration at the chiral center (the second carbon) is 'R' according to the Cahn-Ingold-Prelog priority rules.

The structure of (R)-Methyl 2-hydroxy-3-methylbutanoate is depicted in the following diagram:

Sources

Methodological & Application

Application Note: Stereospecific Synthesis of (R)-Methyl 2-hydroxy-3-methylbutanoate from L-valine

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Methyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its precursor, (R)-2-hydroxy-3-methylbutanoic acid, is an α-hydroxy analog of the amino acid valine and plays a role in animal nutrition by participating in protein synthesis.[1] This application note provides a detailed, two-step protocol for the synthesis of (R)-Methyl 2-hydroxy-3-methylbutanoate starting from the readily available and inexpensive chiral precursor, L-valine. The synthesis proceeds via a diazotization reaction to convert the α-amino group to a hydroxyl group, followed by a Fischer esterification to yield the final methyl ester. A key feature of this synthesis is the retention of stereochemistry at the α-carbon, affording the desired (R)-enantiomer from the (S)-configured L-valine.

Chemical Theory and Mechanism

The conversion of an α-amino acid to an α-hydroxy acid via diazotization is a well-established method.[2][3][4] The reaction involves treating the amino acid with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][5][6]

The mechanism of diazotization of a primary aliphatic amine involves several key steps:[5][6][7]

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

N-Nitrosation: The amino group of L-valine acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation.

-

Tautomerization and Protonation: The N-nitrosamine undergoes tautomerization to a diazohydroxide. In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated.

-

Formation of the Diazonium Ion: The protonated diazohydroxide readily eliminates a molecule of water to form a highly unstable aliphatic diazonium ion.

-

Nucleophilic Substitution: The diazonium group is an excellent leaving group (N₂ gas), and it is rapidly displaced by a nucleophile. In this case, water from the aqueous solution acts as the nucleophile, attacking the α-carbon.